molecular formula C7H9NO<br>C7H9NO<br>NH2C6H4OCH3 B045086 O-Anisidine CAS No. 90-04-0

O-Anisidine

Cat. No.: B045086
CAS No.: 90-04-0
M. Wt: 123.15 g/mol
InChI Key: VMPITZXILSNTON-UHFFFAOYSA-N
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Description

o-Anisidine (2-methoxyaniline, C₇H₉NO) is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the ortho position of the benzene ring. It is a colorless to yellowish-brown liquid (turning darker upon oxidation) with a melting point of 6.2°C, boiling point of 224°C, and density of 1.09 g/cm³ . It is sparingly soluble in water (1.5 g/100 mL) but miscible with organic solvents. Industrially, this compound serves as a key intermediate in synthesizing azo dyes, pigments, pharmaceuticals (e.g., neostigmine methylsulfate), and corrosion inhibitors . Its carcinogenicity, particularly as a urinary bladder carcinogen in rodents, necessitates stringent handling protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Anisidine is typically synthesized through the methanolysis of 2-chloronitrobenzene. The reaction involves the following steps:

    Methanolysis: 2-chloronitrobenzene reacts with sodium methoxide (NaOCH₃) to form 2-nitroanisole. [ \text{NaOCH}_3 + \text{ClC}_6\text{H}_4\text{NO}_2 \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NO}_2 + \text{NaCl} ]

    Reduction: The resulting 2-nitroanisole is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid. [ \text{CH}_3\text{OC}_6\text{H}_4\text{NO}_2 + 3\text{Fe} + 6\text{HCl} \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NH}_2 + 3\text{FeCl}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: O-Anisidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form compounds such as 4-nitroanisidine.

    Reduction: It can be reduced to form compounds like O-dianisidine.

    Substitution: this compound can participate in electrophilic substitution reactions, such as nitration, to form nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.

    Substitution: Nitration typically involves nitric acid and sulfuric acid as reagents.

Major Products:

Scientific Research Applications

Chemical Properties and Production

O-Anisidine is produced through the methanolysis of 2-chloronitrobenzene, followed by reduction of the resulting o-nitroanisole. It has the chemical formula CH₃OC₆H₄NH₂ and appears as a colorless liquid that can turn yellow due to oxidation in air . Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound.

Dye Manufacturing

This compound is primarily used in the production of dyes. It serves as a precursor for various azo dyes, which are widely utilized in textiles and inks. The compound can be nitrated to produce 4-nitroanisidine, which is another important dye precursor .

Case Study: Azo Dye Production

In a study examining the synthesis of azo dyes from this compound derivatives, researchers found that these dyes exhibited excellent color properties and stability under different environmental conditions. The study highlighted the efficiency of this compound as a building block for complex dye structures.

Antibacterial Applications

Recent research has demonstrated that poly(this compound) composites exhibit significant antibacterial properties. For instance, poly(this compound) combined with barium sulfate (BaSO₄) nanoparticles showed effective inhibition against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Data Table: Antibacterial Activity of Poly(this compound)/BaSO₄ Composites

Concentration (%)Zone of Inhibition (mm)Bacterial Strain
70.8Staphylococcus aureus
100.9Pseudomonas aeruginosa

The study concluded that these nanocomposites could serve as effective materials for biomedical applications, especially in developing antibacterial coatings or materials .

Biomedical Applications

This compound and its derivatives have been explored for their potential in biomedical applications beyond antibacterial uses. Poly(this compound) has shown promise in biosensor development due to its conductive properties and biocompatibility.

Case Study: Biosensor Development

Researchers developed a biosensor using poly(this compound) for glucose detection, demonstrating high sensitivity and selectivity. The sensor's performance was attributed to the polymer's conductivity and surface properties, which facilitated enzyme immobilization .

Environmental Concerns

Despite its useful applications, this compound poses environmental and health risks. It is classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer (IARC) . Studies have indicated that exposure to this compound can lead to carcinogenic effects in animal models, particularly concerning urinary bladder tumors .

Safety Measures

Due to its hazardous nature, strict safety measures are recommended when handling this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks during industrial processes involving this compound.

Mechanism of Action

The mechanism of action of O-Anisidine involves its interaction with various molecular targets and pathways. For instance, in its role as a dye precursor, this compound undergoes diazotization followed by coupling reactions to form azo dyes. These reactions involve the formation of diazonium salts, which then react with phenolic or aromatic amines to produce the final dye product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: o-Anisidine vs. m-Anisidine and p-Anisidine

The methoxyaniline isomers differ in substituent positions, leading to distinct physicochemical and toxicological properties (Table 1):

Table 1. Comparative Properties of Methoxyaniline Isomers

Property This compound (2-methoxyaniline) p-Anisidine (4-methoxyaniline)
Physical State Liquid (yellow-brown oxidized) White/gray-brown oxidized solid
Melting Point (°C) 6.2 57.2
Boiling Point (°C) 224 243
Solubility in Water 1.5 g/100 mL <1 mg/mL
Density (g/cm³) 1.09 1.07
Toxicity Carcinogenic (bladder) Non-carcinogenic
  • This compound: Exhibits higher volatility and solubility in water compared to p-anisidine. Its ortho-substituted structure sterically hinders molecular interactions, reducing crystallinity.
  • p-Anisidine: The para-substituted isomer forms stable crystalline structures, making it suitable for food quality testing and dye intermediates. Unlike this compound, it lacks carcinogenicity due to differences in metabolic pathways and reactive intermediate formation .
  • m-Anisidine: Though less studied, m-anisidine (3-methoxyaniline) is noted as a positional isomer in pharmaceutical synthesis, where trace impurities can affect drug quality .

Comparison with Other Aniline Derivatives

o-Toluidine (2-methylaniline)

  • Structure : Contains a methyl (-CH₃) group at the ortho position instead of methoxy.
  • Properties : Lower solubility in water and higher thermal stability than this compound. o-Toluidine-based polymers exhibit reduced conductivity compared to this compound copolymers due to the electron-donating methyl group .
  • Toxicity: Classified as carcinogenic but with distinct metabolic pathways compared to this compound .

4-Aminophenol

  • Structure : Hydroxyl (-OH) substituent at the para position.
  • Properties : Higher polarity and solubility in water. Used in electrochemical applications but lacks the methoxy group’s electron-donating effects, resulting in lower conductivity in polymer composites .

Polymer Chemistry: Copolymers and Homopolymers

This compound’s methoxy group enhances solubility and processability in polymers but reduces conductivity compared to unsubstituted polyaniline (Table 2):

Table 2. Electrical Conductivity of this compound-Based Polymers

Polymer System Conductivity (S/cm) Key Characteristics
Polyaniline (PANI) 10–100 High conductivity, rigid backbone
Poly(this compound) (POA) 10⁻³–10⁻² Lower conductivity due to steric hindrance
PANI-co-POA (1:1) 10⁻²–10⁻¹ Improved solubility vs. PANI, moderate conductivity
POA/BaSO₄ Nanocomposite (7%) 10⁻² Enhanced antibacterial activity (0.8–0.9 mm inhibition zones)
  • Copolymerization : this compound shows a higher tendency to homopolymerize than copolymerize with aniline, reducing structural regularity and conductivity in copolymers .
  • Nanocomposites: POA/BaSO₄ nanocomposites demonstrate tunable conductivity (10⁻⁴–10⁻² S/cm) and antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus .

Toxicological and Metabolic Differences

  • This compound: Rapid absorption and metabolism via acetylation (forming N-acetyl-2-methoxyaniline) and ring oxidation. Prolonged retention in liver, kidneys, and muscles increases carcinogenic risk .
  • p-Anisidine: Forms less reactive metabolites (e.g., quinone imines) without significant tissue accumulation, explaining its non-carcinogenic profile .

Biological Activity

O-Anisidine, also known as orththis compound, is an aromatic amine with significant biological activity, particularly in the context of mutagenicity and carcinogenicity. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound has the chemical formula C7_7H9_9N and is characterized by an amino group (-NH2_2) attached to a methoxy-substituted benzene ring. Its structure is crucial for its reactivity and biological interactions.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. In studies using the Ames test with various strains of Salmonella typhimurium, this compound was shown to induce mutations, particularly when metabolic activation was present. The mutagenic response was significantly enhanced in strains with elevated levels of N-acetyltransferase, suggesting that metabolic pathways play a crucial role in its activation .

Carcinogenicity

This compound has been classified as a potential human carcinogen based on animal studies. Notably, it has been linked to the development of transitional-cell carcinomas in the urinary bladder of Fischer 344 rats. In these studies, rats exposed to this compound showed a higher incidence of bladder lesions compared to control groups . The compound's carcinogenic potential is attributed to its ability to form reactive metabolites that can bind covalently to DNA, leading to mutations.

Metabolism and Reactive Metabolites

This compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, resulting in the formation of various reactive intermediates. These metabolites can interact with cellular macromolecules, including proteins and nucleic acids, contributing to its toxicological profile. For instance, studies have shown that this compound can lead to methaemoglobinaemia in rodents, indicating its potential for causing oxidative stress .

Toxicological Effects

The toxicological effects of this compound include:

  • Hematological Changes : Exposure can lead to anemia and other blood-related disorders.
  • Nephrotoxicity : Kidney damage has been observed in animal models following high-dose exposure.
  • Reproductive Toxicity : Although not extensively studied, there are concerns regarding its potential reproductive effects .

Animal Studies

  • Carcinogenicity Study : A study involving Fischer 344 rats demonstrated that those administered this compound developed more bladder lesions than control groups. The lesions were significantly associated with prior exposure to N-nitroso-N,4-hydroxybutylamine (NHBA), indicating a synergistic effect .
  • Mutagenicity Testing : In another study using bacterial strains, both ortho- and para-anisidine were tested for mutagenicity. The results indicated that this compound had a positive mutagenic response when activated by certain metabolic systems .

Table 1: Summary of Biological Effects of this compound

Effect TypeObservationsReference
MutagenicityInduces mutations in Salmonella strains
CarcinogenicityCauses bladder tumors in Fischer 344 rats
HematologicalInduces anemia and methaemoglobinaemia
NephrotoxicityObserved kidney damage in high-dose studies

Q & A

Basic Research Questions

Q. What standardized analytical techniques are recommended for characterizing O-Anisidine purity and structural integrity in synthetic chemistry research?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure via characteristic chemical shifts (e.g., methoxy and aromatic proton signals). High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, with thresholds ≥99% for experimental reproducibility. Mass spectrometry (MS) provides molecular weight validation. For novel derivatives, include elemental analysis and compare spectral data with literature for known compounds .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer : Use CE-approved chemical-resistant gloves (e.g., nitrile) and full-body protective suits to prevent dermal exposure. Conduct experiments in fume hoods with local exhaust ventilation to minimize inhalation risks. Store this compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Regularly monitor workplace air concentrations using gas chromatography-mass spectrometry (GC-MS) to ensure compliance with occupational exposure limits .

Q. How can researchers optimize synthetic routes for this compound derivatives while ensuring reproducibility?

  • Methodological Answer : Design stepwise protocols with controlled reaction parameters (temperature, pH, catalyst loading). For example, nitroanisole reduction using hydrogen gas and palladium catalysts requires precise pressure regulation. Document side products via thin-layer chromatography (TLC) and isolate intermediates using column chromatography. Publish detailed procedures in supplementary materials, including raw spectral data and reaction yields .

Q. What criteria validate the identity and purity of this compound in cross-disciplinary studies?

  • Methodological Answer : Combine orthogonal methods:

  • Purity : HPLC retention time matching certified reference materials.
  • Identity : Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., NH₂ and OCH₃ stretches).
  • Stability : Accelerated degradation studies under varying temperatures to assess shelf-life .

Advanced Research Questions

Q. How can contradictions in reported carcinogenic potencies of this compound across in vivo and in vitro models be resolved?

  • Methodological Answer : Conduct a meta-analysis adjusting for variables like dosage (e.g., LD₅₀ vs. chronic exposure), metabolic activation (e.g., S9 liver fractions), and species-specific responses. Use the alkaline Comet assay to quantify DNA damage in multiple tissues (e.g., bladder, liver) and compare with in vitro micronucleus test results. Statistical tools like ANOVA can identify confounding factors .

Q. What experimental designs elucidate the metabolic pathways responsible for this compound-induced genotoxicity?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-tagged this compound) to track metabolites in rodent models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydroxylated and acetylated derivatives. Inhibit cytochrome P450 enzymes (e.g., CYP1A2) to assess their role in bioactivation. Compare metabolic profiles across species to extrapolate human relevance .

Q. How can researchers assess the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Simulate degradation using advanced oxidation processes (AOPs) like UV/H₂O₂. Monitor reaction kinetics via UV-Vis spectroscopy and identify byproducts (e.g., aniline derivatives) using GC-MS. Quantify biodegradation potential via microbial consortium assays under aerobic/anaerobic conditions. Model partitioning coefficients (Kₒw) to predict bioaccumulation risks .

Q. What strategies address discrepancies in this compound’s redox behavior across electrochemical studies?

  • Methodological Answer : Standardize electrode materials (e.g., glassy carbon vs. platinum) and electrolyte compositions (e.g., pH-buffered solutions). Use cyclic voltammetry to compare oxidation peaks under inert vs. oxygenated conditions. Control for impurities by pre-purifying this compound via recrystallization. Publish raw voltammograms and peak integration methods for transparency .

Properties

IUPAC Name

2-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
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InChI Key

VMPITZXILSNTON-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1N
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Molecular Formula

C7H9NO, Array
Record name O-ANISIDINE
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Related CAS

99742-70-8, 134-29-2 (hydrochloride)
Record name 2-Methoxyaniline homopolymer
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DSSTOX Substance ID

DTXSID5023877
Record name 2-Anisidine
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Molecular Weight

123.15 g/mol
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Physical Description

O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992), Liquid, Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH], RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.]
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Record name Benzenamine, 2-methoxy-
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Boiling Point

437 °F at 760 mmHg (NTP, 1992), 224 °C, 224-225 °C, 437 °F
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Flash Point

210 °F (NTP, 1992), 118 °C, 118 °C, 244 °F (open cup), 107 °C c.c., (oc) 244 °F
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, benzene, diethyl ether and acetone, Soluble in ethanol, ethyl ether, acetone, benzene, Soluble in dilute mineral acid, alcohol, and ether; insoluble in water, In water, 1.3X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5 (moderate), (77 °F): 1%
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Density

1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0923 g/cu cm at 20 °C, Volatile with steam; density: 1.098 at 15 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.10
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Vapor Density

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.3
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Vapor Pressure

less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C, 8.0X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5, <0.1 mmHg
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Mechanism of Action

2-Methoxyaniline (o-anisidine) is an industrial and environmental pollutant and a bladder carcinogen for rodents. The mechanism of its carcinogenicity was investigated with 2 independent methods, (32)P-postlabeling and (14)C-labeled o-anisidine, to show that o-anisidine binds covalently to DNA in vitro after its activation by human hepatic microsomes ... The capacity of o-anisidine to form DNA adducts /was also investigated/ in vivo. Rats were treated ip with o-anisidine (0.15 mg/kg daily for 5 days) and DNA from several organs was analyzed by (32)P-postlabeling. Two o-anisidine-DNA adducts, identical to those found in DNA incubated with o-anisidine and human microsomes in vitro, were detected in urinary bladder (4.1 adducts per 10+7 nucleotides), the target organ, and, to a lesser extent, in liver, kidney and spleen. These DNA adducts were identified as deoxyguanosine adducts derived from a metabolite of o-anisidine, N-(2-methoxyphenyl)hydroxylamine. This metabolite was identified in incubations with human microsomes. With 9 human hepatic microsomal preparations, we identified the specific CYP catalyzing the formation of the o-anisidine metabolites by correlation studies and by examining the effects of CYP inhibitors. On the basis of these analyses, oxidation of o-anisidine was attributed mainly to CYP2E1. Using recombinant human CYP (in Supersomes) and purified CYPs, the participation of CYP2E1 in o-anisidine oxidation was confirmed. In Supersomes, CYP1A2 was even more efficient in oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6 and 3A4. The results ... strongly suggest a carcinogenic potential of this rodent carcinogen for humans., The mechanism of DNA damage by a metabolite of the carcinogen o-anisidine in the presence of metals was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments. The o-anisidine metabolite, o-aminophenol, caused DNA damage in the presence of Cu(II). The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine by o-aminophenol increased in the presence of Cu(II). /The authors/ conclude that Cu(II)-mediated oxidative DNA damage by this o-anisidine metabolite seems to be relevant for the expression of the carcinogenicity of o-anisidine. o-Aminophenol plus Cu(II) caused preferential DNA damage at the 5'-site guanine of GG and GGG sequences. When CuZn-SOD or Mn-SOD was added, the DNA damage was enhanced and its predominant cleavage sites were changed into thymine and cytosine residues ... SOD may increase the frequency of mutations due to DNA damage induced by o-aminophenol and thus increase its carcinogenic potential.
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Impurities

Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w).
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Color/Form

Yellowish liquid; becomes brownish on exposure to air, Reddish or yellowish colored oil, Colorless to pink liquid, Red to yellow, oily liquid [Note: A solid below 41 degrees F].

CAS No.

90-04-0
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Melting Point

41 °F (NTP, 1992), 6.2 °C, 5 °C, 41 °F
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Synthesis routes and methods I

Procedure details

5-(2-Methoxy-benzyl)-oxazol-2-ylamine A mixture of 2-chloro-3-(2-methoxylphenyl)-propionaldehyde (10 g, crude from above) and urea (9.6 g, 0.16 mol) was dissolved in ethanol (250 mL) and then heated at reflux overnight. The solvent was evaporated to dryness. The residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was separated, dried over sodium sulfate, and evaporated to dryness. The crude product was purified by silica gel column chromatography to yield the yellow-red solid product (0.72 g, 0.35% from 2-methoxyaniline). ESI-MS m/z calc. 204.1. found 205.1 (M+1)+; 1H NMR (CDCl3) δ 7.26-7.20 (m, 1H), 7.14 (d, J=7.2 Hz, 1H), 6.91-6.86 (m, 2H), 6.35 (s, 1H), 4.49 (bs, 2H), 3.85 (s, 2H), 3.82 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.429 g (0.018 moles) of dry dimethyl sulfoxide and 2.27 g (0.015 moles) of dry n-butanesulfonic acid in 13 ml of dry chloroform, was added 2.2110 g (0.0148 moles) of o-methoxyphenyl isocyanate. After thirty minutes at room temperature, the reaction mixture was refluxed for three and a half hours. After cooling to room temperature, the reaction mixture was poured into 180 ml of ice-cold 10% aqueous sodium hydroxide solution. After extracting with methylene chloride, the organic layer was dried over anhydrous sodium carbonate, filtered and 0.10 g of succinimide was added. The resulting solution was concentrated to 100 ml and then refluxed for twenty hours. This solution was cooled, extracted with 10% aqueous sodium hydroxide solution and the organic layer dried over anhydrous magnesium sulfate and filtered. At this point, tridecane was added as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 0.338 g (22.4%) of o-methoxyaniline and 1.8319 g (67.6%) of 2 -methoxy-6-(methylthiomethyl)aniline. The results are included in Table II.
Quantity
1.429 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.211 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
22.4%

Synthesis routes and methods III

Procedure details

Here, 123 g of 2-methoxyaniline, 120 g of N-methyl-2,2'-iminodiethanol and 119 g of sulfuric acid, 100% strength, were employed. After a nitrogen pressure of 2 bar had been applied (final pressure 4.8 bar), the autoclave was kept at 160° C. for 15 h. Again, work-up was carried out as described in Example 1. 52.71 g of unreacted 2-methoxyaniline (bp. 740 to 80° C. at 1.3 to 1.7 mbar; Vigreux column 10 cm) and 52.1 g of N-methyl-N'-(2-methoxyphenyl)-piperazine (bp. 113° to 127° C. at 2.0 to 2.2 mbar) were obtained.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
119 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

0.35 g of tert-butyl-N-(2-methoxyphenyl)carbamate (theoretically 2 mmol/g) bonded on solid support 8 is reacted with 0.5 ml (7 mmol, 10 eq) of a 20% solution of TFA/CH2Cl2 at room temperature for 1 hour. The resin is filtered on a scintered filter and rinsed with CH2Cl2 and MeOH. Then, the filtrate is concentrated under vacuum, taken up in CH2Cl2, washed with a saturated aqueous NaHCO3 solution. After drying on MgSO4 and evaporation of the solvent, 31.1 mg of 2-methoxyaniline is obtained and characterized by the 1H NMR spectrum and compared with the commercial product (yield: 36%). An IR control of the resin showed that the cleavage was not complete (presence of a carbonyl band at 1729 cm−1). The resin was then reacted again with 10 equivalents of a 20% solution of TFA/CH2Cl2 for 15 hours at room temperature. After an identical treatment, 13.8 g of pure 2-methoxyaniline were obtained (overall yield: 52%).
Quantity
0.35 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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